Lipophilicity Differentiation: Reduced logP Compared to Naphtho-Thiazole Analog with Identical Side Chain
The target compound (CAS 1396859-16-7) exhibits a computed XLogP3 of 1.8, which is substantially lower than the logP of 4.18 for N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (ZINC00881524, CAS 557782-81-7), a close analog sharing the identical 3,4-dimethoxyphenylacetamide side chain but incorporating a more lipophilic naphtho-thiazole core [1][2]. The ~2.4 log unit difference corresponds to an approximately 250-fold lower predicted partition coefficient, indicating significantly lower membrane permeability and distinct pharmacokinetic properties for the target compound [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (PubChem computed) |
| Comparator Or Baseline | N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (ZINC00881524): logP = 4.18 (Molbase computed) |
| Quantified Difference | ΔlogP ≈ 2.38 (target compound is ~250-fold less lipophilic) |
| Conditions | Computed values; target compound XLogP3 from PubChem 2021.05.07 release; comparator logP from Molbase database |
Why This Matters
For procurement decisions in drug discovery programs, lower lipophilicity is often associated with reduced off-target binding, better aqueous solubility, and more favorable metabolic profiles, making this compound a preferable starting point for lead optimization where excessive lipophilicity is a concern.
- [1] PubChem Compound Summary for CID 71794751. Computed XLogP3 value of 1.8. View Source
- [2] Molbase Database Entry. Compound: ZINC00881524 (CAS 557782-81-7). LogP = 4.1801. View Source
